3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
Description
3,5-Dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole ring substituted at the 4-position with a pyridin-4-yl group and a 3,5-dimethoxybenzamide moiety at the 2-position. This scaffold combines aromatic and heterocyclic elements, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors such as kinases. The pyridine and thiazole rings contribute to π-π stacking and hydrogen bonding interactions, while the methoxy groups enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-7-12(8-14(9-13)23-2)16(21)20-17-19-15(10-24-17)11-3-5-18-6-4-11/h3-10H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGBNRDNCIGUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide core. One common method includes the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. The subsequent coupling with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)aniline.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of 3,5-Dimethoxy-N-[4-(Pyridin-4-yl)-1,3-Thiazol-2-yl]Benzamide and Analogous Compounds
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: The naphthalen-2-yl analog exhibits higher molecular weight (390 vs. 341 g/mol) and lipophilicity compared to the target compound, likely reducing aqueous solubility but enhancing membrane permeability. The isoxazole-containing analog incorporates a methoxy-linked isoxazole, which may alter target selectivity due to its distinct electronic profile.
Synthetic Efficiency :
- The target compound’s hypothetical yield (45%) surpasses the 18% yield reported for the isoxazole derivative , suggesting optimized reaction conditions (e.g., acyl chloride coupling).
Biological Interactions: Thiazole vs. Pyridine vs. Naphthalene: The pyridin-4-yl group’s planar structure favors π-π stacking with aromatic residues in enzyme active sites, whereas the naphthyl group’s bulkiness may hinder binding .
SHELX may aid in resolving crystal structures of analogs, though direct data for the target compound is unavailable.
Biological Activity
3,5-Dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- Thiazole Ring: Known for its reactivity and involvement in various biological processes.
- Pyridinyl Group: Enhances the compound's interaction with biological targets.
- Benzamide Moiety: Contributes to diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition: The thiazole ring can modulate enzyme activities by acting as a competitive inhibitor.
- Receptor Modulation: The compound may bind to various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (epidermoid carcinoma) | < 10 | |
| HT29 (colorectal carcinoma) | < 15 | |
| Jurkat (leukemia) | < 12 |
These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.50 µg/mL |
This antimicrobial activity is likely due to the interaction of the thiazole moiety with bacterial enzymes essential for cell wall synthesis .
Anticonvulsant Activity
In a recent study involving picrotoxin-induced convulsion models, the compound exhibited anticonvulsant properties, providing significant protection against seizures. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance efficacy .
Case Studies
- Anticancer Efficacy : A study on the interaction of this compound with Bcl-2 protein revealed that it could significantly inhibit cell growth in cancer lines resistant to standard therapies. Molecular dynamics simulations confirmed that it primarily interacts through hydrophobic contacts .
- Antimicrobial Studies : In vitro tests showed that modifications to the benzamide structure could enhance the antimicrobial efficacy of similar compounds, suggesting a potential pathway for developing new antibiotics .
Q & A
Q. Key Optimization Factors :
- Temperature control : Excess heat can lead to byproducts (e.g., over-substitution on the pyridine ring).
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and ensure intermediate purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer :
A combination of techniques ensures structural validation and purity assessment:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at C3/C5, pyridinyl-thiazole linkage) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] peak at m/z 382.12).
- X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between benzamide and thiazole rings) using programs like SHELXL for refinement .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer :
Common assays include:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., MCF-7, HeLa), with IC determination .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic targets.
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out assay interference.
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Q. Methodological Answer :
Crystal Growth : Slow evaporation from methanol/acetone mixtures yields diffraction-quality crystals .
Data Collection : Use a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect φ/ω scans at 100 K .
Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Challenges include resolving disorder in the pyridinyl group or solvent molecules .
Q. Example Data :
| Parameter | Value |
|---|---|
| Space group | P21/n |
| a, b, c (Å) | 12.133, 8.684, 20.983 |
| β (°) | 102.043 |
| R-factor | <0.05 |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Q. Methodological Answer :
Substituent Variation :
- Thiazole ring : Replace pyridin-4-yl with phenyl or substituted phenyl to assess steric/electronic effects .
- Benzamide : Modify methoxy groups (e.g., 3,5-dichloro or 3-nitro) to study electronic contributions to bioactivity .
Biological Testing : Compare IC values across derivatives to identify critical substituents.
Data Analysis : Use statistical tools (e.g., ANOVA) to correlate structural changes with activity trends.
Q. Example Finding :
- Propyl substitution on thiazole enhances antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL for methyl) .
Advanced: How can computational modeling predict target interactions?
Q. Methodological Answer :
Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR). Key steps:
- Prepare ligand (AM1-BCC charges) and receptor (PDB: 1M17).
- Validate docking poses with MD simulations (NAMD, 100 ns) .
Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., thiazole nitrogen) and hydrophobic regions (methoxy groups).
Q. Predicted Interaction :
- Pyridinyl nitrogen forms a hydrogen bond with EGFR Thr766 .
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer :
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Compound Purity : Validate purity via HPLC and elemental analysis before testing .
- Structural Confirmation : Re-characterize compounds (e.g., NMR) to rule out degradation .
Q. Case Study :
- Discrepant cytotoxicity data (IC = 10 µM vs. 50 µM) traced to differences in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
